NP-1815-PX
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Overview
Description
NP-1815-PX is a selective antagonist of the P2X4 receptor, an ionotropic ATP receptor widely expressed in central and peripheral nerves. The activation of P2X4 receptors is implicated in various pathologies, including neuropathic pain, airway inflammation in asthma, post-ischemic inflammation, rheumatoid arthritis, neurodegenerative diseases, and metabolic syndrome .
Preparation Methods
The synthesis of NP-1815-PX involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
NP-1815-PX undergoes several types of chemical reactions, primarily involving its interaction with receptors and other biological molecules:
Oxidation and Reduction: The compound’s structure allows it to participate in redox reactions, although specific details are not widely documented.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of specific reagents and under controlled conditions.
Common Reagents and Conditions: The reactions typically involve reagents such as indomethacin, ONO-8130, SQ 29,548, AL 8810, and L-798,106, under conditions that include specific concentrations and temperature controls.
Major Products: The primary products of these reactions are often intermediates or modified versions of this compound, which retain its biological activity.
Scientific Research Applications
NP-1815-PX has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the P2X4 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular functions and signaling pathways, particularly in immune cells and neurons.
Medicine: Explored as a potential therapeutic agent for conditions such as neuropathic pain, asthma, and inflammatory diseases. .
Industry: Utilized in the development of new drugs targeting the P2X4 receptor and related pathways.
Mechanism of Action
NP-1815-PX exerts its effects by selectively antagonizing the P2X4 receptor. This receptor is a ligand-gated cation channel activated by extracellular ATP. The blockade of P2X4 receptors by this compound inhibits the downstream signaling pathways, including the reduction of intracellular calcium concentrations and the suppression of immune cell activation. This leads to decreased inflammation and pain perception .
Comparison with Similar Compounds
NP-1815-PX is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor antagonists. Similar compounds include:
NC-2600: Another selective P2X4 receptor antagonist with similar anti-inflammatory effects.
JNJ-54175446: A selective P2X7 receptor antagonist used in the study of depression.
Eliapixant: A potent and selective P2X3 receptor antagonist used for respiratory diseases research.
This compound stands out due to its specific targeting of the P2X4 receptor, making it a valuable tool for studying this receptor’s role in various diseases and developing targeted therapies.
Properties
Molecular Formula |
C21H14N4O3S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29) |
InChI Key |
BNMITFGQPNUZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NC(=S)ON5 |
Origin of Product |
United States |
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